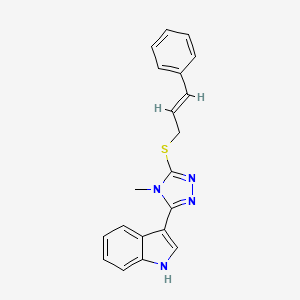

(E)-3-(5-(cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole

Description

Properties

IUPAC Name |

3-[4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4S/c1-24-19(17-14-21-18-12-6-5-11-16(17)18)22-23-20(24)25-13-7-10-15-8-3-2-4-9-15/h2-12,14,21H,13H2,1H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLPUKWFRIYZKO-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (E)-3-(5-(cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole represents a novel hybrid structure combining the indole and triazole moieties, which are known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a triazole ring linked to an indole structure through a cinnamylthio group. This structural configuration is hypothesized to enhance its biological efficacy due to the synergistic effects of both moieties.

Antimicrobial Activity

Recent studies have highlighted the potential of indole-triazole hybrids as antimicrobial agents. The triazole component is particularly significant due to its broad-spectrum antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Indole-Triazole Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Diameter of Inhibition Zone (DIZ) |

|---|---|---|---|

| 6a | Staphylococcus aureus | 250 µg/mL | 15 mm |

| 6b | Escherichia coli | 500 µg/mL | 12 mm |

| 6c | Candida albicans | 2 µg/mL | 20 mm |

| 6d | Candida glabrata | 62.5 µg/mL | 18 mm |

These results indicate that compounds similar to this compound exhibit promising antimicrobial properties, particularly against fungal pathogens like Candida albicans and bacterial strains such as Staphylococcus aureus .

The mechanism by which triazoles exert their antimicrobial effects typically involves the inhibition of ergosterol biosynthesis in fungi and disruption of cell wall synthesis in bacteria. The presence of the sulfur atom in the triazole ring may enhance lipophilicity, facilitating better membrane penetration and interaction with target sites .

Study on Antifungal Activity

A study conducted on various indole-triazole derivatives demonstrated that those with a free N–H group in the indole ring exhibited significantly enhanced antibacterial activity against Gram-negative bacteria. In particular, compounds with specific substitutions on the triazole ring showed MIC values as low as 2 µg/mL against Candida tropicalis, indicating their potential as effective antifungal agents .

Toxicological Assessment

Toxicity evaluations revealed that while some derivatives showed potent biological activity, they also exhibited varying degrees of toxicity. For instance, a related compound demonstrated embryotoxic effects in animal models when administered at high doses . This highlights the importance of balancing efficacy with safety in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of (E)-3-(5-(cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole can be contextualized by comparing it to structurally related 1,2,4-triazole derivatives. Key differences in substituents, synthesis methods, and activities are summarized below:

Table 1: Structural and Functional Comparison with Analogous Compounds

*Inferred based on structural analogs; experimental validation required.

Toxicity Considerations

Unexplored Potentials

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.